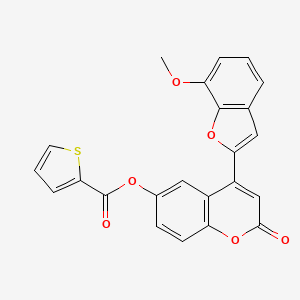

![molecular formula C21H26N4O5S B2970349 叔丁基 4-{[4-(1,3-苯并二氧唑-5-亚甲基)-5-氧代-2-硫代-1-咪唑烷基]甲基}四氢-1(2H)-吡嗪-1-羧酸酯 CAS No. 865659-64-9](/img/structure/B2970349.png)

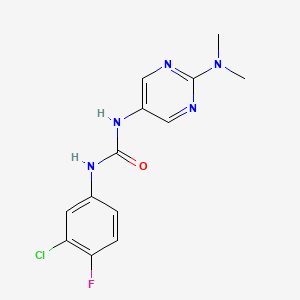

叔丁基 4-{[4-(1,3-苯并二氧唑-5-亚甲基)-5-氧代-2-硫代-1-咪唑烷基]甲基}四氢-1(2H)-吡嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability .科学研究应用

合成和潜在抗肿瘤剂

涉及合成新化合物的研究通常会探索它们作为抗肿瘤剂的潜力。例如,合成新型 1,2,5-三取代苯并咪唑的研究旨在开发潜在的抗肿瘤剂。这项研究涉及一个四步策略,其中亲核芳香取代是一个关键步骤,从而产生对包括非小细胞肺癌、黑色素瘤和白血病在内的各种癌细胞系具有显着活性的化合物 (Abonía 等,2011)。

合成中的区域选择性

已经进行了区域选择性和反应介质的研究,以改进某些化合物的合成。例如,对 1-叔丁基-3(5)-(三氟甲基)-1H-吡唑的合成研究探索了不同的反应介质以实现高区域选择性,证明了溶剂和条件对合成结果的影响 (Martins 等,2012)。

微波辅助合成

微波辅助合成是一种用于提高化学反应效率的方法。一项使用碱性离子液体作为催化剂的四氢苯并[b]吡喃衍生物的微波辅助合成研究举例说明了现代技术如何提高反应速度和产率,代表了一种化合物的绿色化学合成方法 (Ranu 等,2008)。

超分子自组装

对超分子化学的研究涉及具有特定功能的复杂结构的设计和合成。对异双位的对叔丁基硫代苯并[4]芳烃的研究证明了能够识别金属阳离子和二羧酸的纳米级颗粒的形成,展示了创建具有特定识别能力的复杂超分子系统的潜力 (Yushkova 等,2012)。

作用机制

Target of Action

The primary target of this compound is the Somatostatin Receptor Type 4 (SSTR4) . This receptor is known to have a functional role in modulating sensory nerve transmission .

Mode of Action

The compound works by activating the SSTR4 receptor, which functions as a “master control” switch to turn down the activity of several other pain receptors, such as specific calcium channels, potassium channels, and TRPV1 and TRPA1 channels . This reduces the transmission of pain signals .

Biochemical Pathways

The activation of the SSTR4 receptor by the compound modulates multiple pathways in dorsal root ganglia neurons. This includes enhancing potassium currents by opening G protein–coupled, inwardly rectifying potassium channels, decreasing calcium currents by inhibition of voltage-gated calcium channels, and inhibiting transient receptor potential vanilloid-1 and ankyrin-1 channels .

Pharmacokinetics

The compound has been found to be well absorbed after oral dosing with good pharmacokinetics . .

Result of Action

The activation of the SSTR4 receptor by the compound leads to normalization of neuronal excitability, reducing inflammatory and neuropathic pain . This makes it a potential candidate for development as a new class of pain therapeutics .

属性

IUPAC Name |

tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5S/c1-21(2,3)30-20(27)24-8-6-23(7-9-24)12-25-18(26)15(22-19(25)31)10-14-4-5-16-17(11-14)29-13-28-16/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,22,31)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELSOKZVJDGPFP-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2970272.png)

![N-(Cyanomethyl)-2-[4-(2,3-difluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2970273.png)

![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)

![N-[[4-(Benzimidazol-1-yl)phenyl]methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2970286.png)